![molecular formula C8H14F3N3 B1436144 1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine CAS No. 2140316-50-1](/img/structure/B1436144.png)
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine
Overview
Description
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine (DMPEA) is an organic compound with a variety of uses in the field of chemistry, biochemistry, and pharmaceutical research. DMPEA is a piperazine derivative, which is a type of heterocyclic compound containing a nitrogen atom in a six-membered ring. DMPEA is a colorless, volatile liquid with a pungent odor, and is soluble in both water and organic solvents. It has a wide range of applications, including as a solvent, a reagent in organic synthesis, and a catalyst in the production of pharmaceuticals. In addition, DMPEA has been studied for its potential as a therapeutic agent in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Scientific Research Applications
Chemical Affinity and Binding Protein Identification
Research has delved into the chemical affinity matrix for identifying binding proteins to certain compounds, such as 5-chloro-1-(2,6-dimethylpiperidin-1-yl)-N-tosylpentan-1-imine, where a matrix was designed and synthesized to identify prohibitin as a strong binding protein, showcasing the compound's utility in probing protein interactions (Sung-Youn Chang et al., 2011).
Antagonistic Activity on Androgen Receptors
A series of N-arylpiperazine-1-carboxamide derivatives, including trans-2,5-dimethylpiperazine derivatives, have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. These studies highlight the therapeutic potential of these compounds in treating conditions like prostate cancer, demonstrating significant antiandrogenic activity (I. Kinoyama et al., 2005).
Applications in Polyurethane Foam Production
The suitability of 1,4-dimethylpiperazine as a catalyst in polyether foam production has been evaluated, highlighting its effectiveness as a delayed action catalyst which improves in-mold flowability and cure times, thus having applications in industrial manufacturing processes (I.P. Samarappuli & N. Liyanage, 2018).
Molecular Structure and Spectroscopic Properties
Extensive studies on the molecular structure, hydrogen bonding, basicity, and spectroscopic properties of N,N′-dimethylpiperazine betaines and their hydrohalides have been conducted. These studies offer insights into the compound's structural behavior and interaction with other molecules, contributing to chemical synthesis and analysis (Z. Dega-Szafran et al., 2002).
Neurokinin-1 Receptor Antagonist Development
Research has explored the development of orally active, water-soluble neurokinin-1 receptor antagonists, demonstrating the compound's efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, thus highlighting its pharmacological applications (T. Harrison et al., 2001).
Mechanism of Action
The mode of action of such compounds typically involves binding to their target receptor and modulating its activity, which can lead to changes in cellular signaling pathways and physiological responses . The specific effects would depend on the exact nature of the compound and its interactions with its target.
The pharmacokinetics of a compound - how it is absorbed, distributed, metabolized, and excreted in the body - can greatly influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics can all affect pharmacokinetics .
properties
IUPAC Name |
1-(3,5-dimethylpiperazin-1-yl)-2,2,2-trifluoroethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N3/c1-5-3-14(4-6(2)13-5)7(12)8(9,10)11/h5-6,12-13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDWXLMFJKFXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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